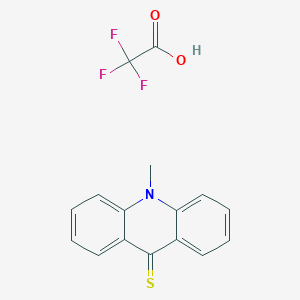
10-Methylacridine-9-thione;2,2,2-trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Methylacridine-9-thione and 2,2,2-trifluoroacetic acid are two distinct compounds that can be combined for various applications. 10-Methylacridine-9-thione is a derivative of acridine, a heterocyclic organic compound with a wide range of applications in chemistry and biology. 2,2,2-Trifluoroacetic acid is a strong organic acid widely used in organic synthesis and as a reagent in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 10-Methylacridine-9-thione can be synthesized through the reaction of 10-methylacridine with sulfur. The reaction typically involves heating 10-methylacridine with elemental sulfur in a suitable solvent, such as toluene, under reflux conditions. The product is then purified through recrystallization.
2,2,2-Trifluoroacetic acid is industrially produced by the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride . The reaction conditions involve the use of hydrogen fluoride and electrochemical cells to achieve the desired fluorination.
Análisis De Reacciones Químicas
Types of Reactions: 10-Methylacridine-9-thione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
2,2,2-Trifluoroacetic acid is known for its strong acidic properties and can participate in acid-catalyzed reactions, such as esterification and hydrolysis. It is also used as a solvent and reagent in peptide synthesis due to its ability to cleave peptide bonds.
Major Products: The major products formed from the reactions of 10-methylacridine-9-thione include 10-methylacridine and its various derivatives, depending on the specific reaction conditions and reagents used. For 2,2,2-trifluoroacetic acid, the major products include trifluoroacetates and other fluorinated organic compounds.
Aplicaciones Científicas De Investigación
10-Methylacridine-9-thione has applications in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics. It is also used as a precursor in the synthesis of various acridine derivatives with potential biological activity.
2,2,2-Trifluoroacetic acid is widely used in organic synthesis as a strong acid catalyst and solvent. It is also employed in the pharmaceutical industry for the synthesis of various drugs and in peptide synthesis for the cleavage of peptide bonds .
Mecanismo De Acción
The mechanism of action of 10-methylacridine-9-thione involves its ability to undergo photochemical reactions, such as photoreduction and photooxidation. These reactions are facilitated by the presence of light and suitable reagents, leading to the formation of various photoproducts .
2,2,2-Trifluoroacetic acid exerts its effects through its strong acidic properties, which enable it to catalyze various chemical reactions. Its electron-withdrawing trifluoromethyl group enhances its acidity, making it a highly effective reagent in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds:
- 9-Carboxyacridine
- 9-Aminoacridine
- 9-Mesityl-10-methylacridinium ion
Uniqueness: 10-Methylacridine-9-thione is unique due to its specific photochemical properties and its ability to form stable thione derivatives. This makes it particularly useful in applications requiring photostability and specific electronic properties.
2,2,2-Trifluoroacetic acid is unique due to its strong acidity and the presence of the trifluoromethyl group, which imparts distinct chemical properties compared to other carboxylic acids. Its ability to act as both a solvent and a reagent in various chemical reactions makes it highly versatile in organic synthesis .
Propiedades
Número CAS |
88147-37-9 |
|---|---|
Fórmula molecular |
C16H12F3NO2S |
Peso molecular |
339.3 g/mol |
Nombre IUPAC |
10-methylacridine-9-thione;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C14H11NS.C2HF3O2/c1-15-12-8-4-2-6-10(12)14(16)11-7-3-5-9-13(11)15;3-2(4,5)1(6)7/h2-9H,1H3;(H,6,7) |
Clave InChI |
UCZIHGKRUOWVMQ-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2C(=S)C3=CC=CC=C31.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Trimethyl[2,2,2-trichloro-1-(ethylsulfanyl)ethoxy]germane](/img/structure/B14378612.png)
![Methyl 6-[(pyridin-3-yl)amino]hexanoate](/img/structure/B14378616.png)
![3-({1-[(2-Ethylhexyl)oxy]butoxy}methyl)heptane](/img/structure/B14378617.png)
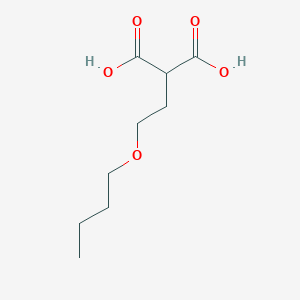
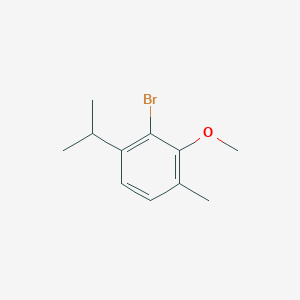
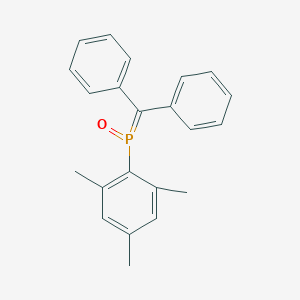
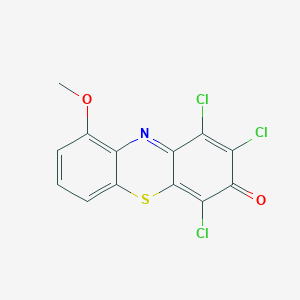
![1-[4-(Propane-2-sulfonyl)phenyl]propan-2-one](/img/structure/B14378646.png)
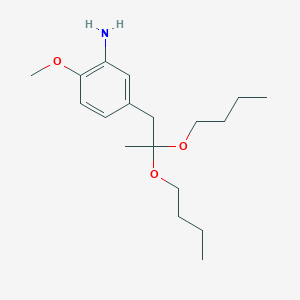

![N-[2-(4-Butoxyphenyl)ethyl]formamide](/img/structure/B14378660.png)
![6,6-Dimethoxy-3,3-dimethylbicyclo[3.2.0]heptan-2-one](/img/structure/B14378664.png)
![1-(2-Ethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)ethan-1-one](/img/structure/B14378676.png)

